molecular formula C27H31ClN4O4 B2833720 5-(1-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclopentylpentanamide CAS No. 1223849-93-1

5-(1-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclopentylpentanamide

Cat. No.: B2833720
CAS No.: 1223849-93-1
M. Wt: 511.02
InChI Key: IDSUKCDZSXZFCW-UHFFFAOYSA-N
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Description

The compound 5-(1-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclopentylpentanamide is a complex organic molecule with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclopentylpentanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the 4-Chlorobenzyl Group: This step involves the nucleophilic substitution of the quinazolinone core with 4-chlorobenzylamine, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Attachment of the N-Cyclopentylpentanamide Moiety: The final step involves the acylation of the intermediate with N-cyclopentylpentanamide, often using a reagent like DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and amide functionalities, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nitric acid, bromine, often in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines from carbonyl groups.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its quinazolinone core is a versatile scaffold in organic synthesis.

Biology

Biologically, the compound may exhibit various activities such as antimicrobial, anticancer, or anti-inflammatory effects due to its structural similarity to other bioactive quinazolinones.

Medicine

In medicine, it could be explored as a potential therapeutic agent. The presence of the quinazolinone core suggests it might interact with biological targets like enzymes or receptors.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(1-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclopentylpentanamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core can inhibit enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity. The compound may also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroquinazoline: Shares the quinazoline core but lacks the additional functional groups.

    N-Cyclopentylbenzamide: Similar amide structure but without the quinazolinone core.

    Benzylamine Derivatives: Similar aromatic amine structure but different core scaffold.

Uniqueness

The uniqueness of 5-(1-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclopentylpentanamide lies in its combination of a quinazolinone core with a 4-chlorobenzylamine moiety and an N-cyclopentylpentanamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

5-[1-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-cyclopentylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31ClN4O4/c28-20-14-12-19(13-15-20)17-29-25(34)18-32-23-10-4-3-9-22(23)26(35)31(27(32)36)16-6-5-11-24(33)30-21-7-1-2-8-21/h3-4,9-10,12-15,21H,1-2,5-8,11,16-18H2,(H,29,34)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSUKCDZSXZFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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